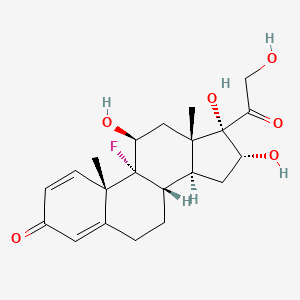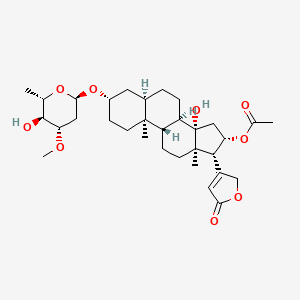
Harpagide
Descripción general
Descripción
Harpagide es un glucósido iridoide natural que se encuentra en diversas especies vegetales, incluidas Scrophularia ningpoensis y Harpagophytum procumbens. Es conocido por sus propiedades antiinflamatorias, analgésicas y su potencial neuroprotector . This compound ha despertado un gran interés en la investigación científica debido a su potencial terapéutico en el tratamiento de diversas dolencias, incluidas las enfermedades neurodegenerativas como la enfermedad de Parkinson .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Harpagide se puede extraer de fuentes vegetales como Scrophularia ningpoensis. El proceso de extracción implica los siguientes pasos :
Extracción: El material vegetal se extrae con agua tres veces, cada vez durante 1.5 horas.
Enriquecimiento: El extracto se enriquece utilizando una resina de adsorción macroporosa (tipo SP825) con una concentración de muestra de 0.07 gramos por mililitro, una relación diámetro-altura de 1.6, una tasa de flujo absorbente de 1.0 mililitros por minuto y una capacidad de adsorción máxima de 0.40 gramos por mililitro.
Purificación: El extracto enriquecido se purifica utilizando cromatografía en columna de gel de sílice y C18. El sistema de solventes de elución consiste en cloroformo y metanol en diferentes proporciones.
Métodos de producción industrial: El método de preparación establecido de this compound es conveniente y tiene buena repetibilidad, por lo que es adecuado para la producción a gran escala. La pureza del this compound preparado es superior al 98% y el rendimiento es alto .
Análisis De Reacciones Químicas
Tipos de reacciones: Harpagide experimenta diversas reacciones químicas, que incluyen:
Oxidación: This compound se puede oxidar para formar harpagogenina en condiciones ácidas.
Hidrólisis: This compound se puede hidrolizar para producir su aglicona, harpagogenina.
Reactivos y condiciones comunes:
Oxidación: Se utilizan condiciones ácidas para convertir this compound en harpagogenina.
Hidrólisis: Las reacciones de hidrólisis generalmente implican el uso de agua y catalizadores ácidos o básicos.
Productos principales:
Aplicaciones Científicas De Investigación
Harpagide tiene una amplia gama de aplicaciones de investigación científica, que incluyen :
Neuroprotección: this compound ha demostrado un potencial para proteger las neuronas dopaminérgicas y mejorar la liberación de dopamina sináptica, convirtiéndolo en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas como la enfermedad de Parkinson.
Antiinflamatorio: this compound exhibe propiedades antiinflamatorias significativas al inhibir la actividad de la ciclooxigenasa-2 (COX-2) y reducir la producción de especies reactivas de oxígeno.
Analgésico: this compound tiene efectos analgésicos, lo que lo hace útil en el manejo del dolor.
Antioxidante: this compound mejora la defensa antioxidante mitocondrial, previniendo la disfunción mitocondrial.
Mecanismo De Acción
Harpagide ejerce sus efectos a través de varios mecanismos :
Inhibición de COX-2: this compound inhibe la actividad de la ciclooxigenasa-2, reduciendo la inflamación y el dolor.
Reducción de especies reactivas de oxígeno: this compound alivia los niveles intracelulares de especies reactivas de oxígeno, protegiendo las neuronas del estrés oxidativo.
Inhibición de la fosforilación de α-sinucleína: this compound inhibe la fosforilación y la agregación de α-sinucleína, previniendo la formación de cuerpos de Lewy en las neuronas dopaminérgicas.
Comparación Con Compuestos Similares
Harpagide a menudo se compara con otros glucósidos iridoides, como harpagósido y 8-O-acetil-harpagósido :
Harpagósido: Encontrado en Harpagophytum procumbens, el harpagósido es conocido por sus propiedades antiinflamatorias y analgésicas.
8-O-Acetil-Harpagósido: Este derivado de this compound tiene propiedades medicinales similares y se encuentra en Melittis melissophyllum.
La combinación única de propiedades neuroprotectoras, antiinflamatorias y analgésicas de this compound lo convierte en un compuesto valioso en la investigación científica y las posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
(1S,4aS,5R,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7-,8-,9+,10-,11-,12+,13+,14+,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWSHXDEJOOIND-YYDKPPGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988983 | |
| Record name | 4a,5,7-Trihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6926-08-5 | |
| Record name | Harpagide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6926-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harpagide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,5,7-Trihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1S-(1α,4aα,5α,7α,7aα)]-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARPAGIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF59XHX7SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate](/img/structure/B7782825.png)


![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione](/img/structure/B7782853.png)
![6-hydroxy-4-[(2-methylpiperidin-1-yl)methyl]-7-phenyl-2H-chromen-2-one](/img/structure/B7782859.png)
![(2Z)-6-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B7782869.png)

![(3R)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B7782882.png)
![ethyl (8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate](/img/structure/B7782884.png)

![2-(7,8-Dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one](/img/structure/B7782894.png)


